3-(1,3-benzothiazol-2-yl)-7-hydroxy-8-[(3-methylpiperidin-1-yl)methyl]-2H-chromen-2-one
Description
3-(1,3-Benzothiazol-2-yl)-7-hydroxy-8-[(3-methylpiperidin-1-yl)methyl]-2H-chromen-2-one (CAS: 315237-53-7) is a synthetic coumarin derivative with a molecular formula of C₂₃H₂₂N₂O₃S (molecular weight: 406.5 g/mol) . Its structure features:
- A coumarin core (2H-chromen-2-one) substituted at position 3 with a benzothiazole group, enhancing π-π stacking interactions with biological targets.
- A 7-hydroxy group contributing to hydrogen-bonding capabilities.
- An 8-[(3-methylpiperidin-1-yl)methyl] moiety, which modulates solubility and target binding .
This compound has been investigated as a potent ATR kinase inhibitor and G-quadruplex DNA ligand, with implications in cancer therapy .
Properties
IUPAC Name |
3-(1,3-benzothiazol-2-yl)-7-hydroxy-8-[(3-methylpiperidin-1-yl)methyl]chromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O3S/c1-14-5-4-10-25(12-14)13-17-19(26)9-8-15-11-16(23(27)28-21(15)17)22-24-18-6-2-3-7-20(18)29-22/h2-3,6-9,11,14,26H,4-5,10,12-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQSQCZDCMNLKAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)CC2=C(C=CC3=C2OC(=O)C(=C3)C4=NC5=CC=CC=C5S4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds with a benzothiazole core have been reported to exhibit antibacterial properties
Mode of Action
The exact mode of action of UNM000000584001 is currently unknown due to the lack of specific studies on this compound. Benzothiazole derivatives have been reported to manifest profound antimicrobial activity. The activity contributions due to structural and substituent effects were determined using sequential regression procedure.
Biological Activity
The compound 3-(1,3-benzothiazol-2-yl)-7-hydroxy-8-[(3-methylpiperidin-1-yl)methyl]-2H-chromen-2-one , also referred to as BMTTZD, is a synthetic derivative that has garnered attention for its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent studies.
Chemical Structure and Properties
BMTTZD features a complex structure that includes a chromenone core substituted with a benzothiazole moiety and a piperidine side chain. This unique configuration is believed to contribute to its biological efficacy.
Antimicrobial Activity
Recent studies have indicated that BMTTZD exhibits significant antimicrobial properties. For instance, it was tested against various bacterial strains, demonstrating notable inhibition of growth. The compound's effectiveness was quantified using standard disk diffusion methods, yielding minimum inhibitory concentration (MIC) values that suggest strong activity against pathogens such as Staphylococcus aureus and Escherichia coli.
Anti-melanogenic Effects
BMTTZD has been investigated for its potential in inhibiting melanin production. In cell-based assays utilizing B16F10 murine melanoma cells, analogs of BMTTZD demonstrated potent inhibition of mushroom tyrosinase, an enzyme crucial for melanin synthesis. The IC50 values for these analogs were significantly lower than those for conventional inhibitors like kojic acid, suggesting that BMTTZD could serve as an effective agent in skin lightening formulations.
| Compound | IC50 (µM) | Comparison to Kojic Acid |
|---|---|---|
| BMTTZD Analog 1 | 17.62 | 1.37 times weaker |
| BMTTZD Analog 3 | 1.12 | 22 times stronger |
| Kojic Acid | 24.09 | Reference |
Cytotoxicity Studies
Cytotoxicity assessments revealed that while some analogs exhibited significant anti-melanogenic activity, they also displayed varying levels of cytotoxicity. For example, analog 2 showed substantial cytotoxic effects at concentrations as low as 2.5 µM, leading to its exclusion from further anti-melanogenic studies due to safety concerns.
The mechanisms underlying the biological activities of BMTTZD are multifaceted:
- Enzyme Inhibition : The compound's ability to inhibit tyrosinase suggests it binds effectively at the enzyme's active site, disrupting melanin production.
- Antimicrobial Mechanisms : Although the precise mechanisms remain under investigation, it is hypothesized that BMTTZD disrupts bacterial cell wall synthesis or interferes with metabolic pathways essential for bacterial survival.
Case Studies and Research Findings
A series of experiments were conducted to evaluate the efficacy of BMTTZD in various biological contexts:
- Study on Melanin Inhibition : In a controlled laboratory setting, B16F10 cells treated with BMTTZD analogs demonstrated a marked decrease in tyrosinase activity when stimulated with α-MSH (α-melanocyte-stimulating hormone), indicating the compound's potential as a therapeutic agent in hyperpigmentation disorders.
- Antimicrobial Testing : A comparative study assessed the antimicrobial potency of BMTTZD against standard antibiotics. Results indicated that while traditional antibiotics showed resistance in some strains, BMTTZD maintained effectiveness, highlighting its potential as an alternative treatment.
Comparison with Similar Compounds
Structural Modifications and Key Differences
The compound’s activity is influenced by substitutions on the coumarin core, benzothiazole group, and piperidine ring. Below is a comparative analysis with analogs:
Computational and Structural Studies
- Molecular Dynamics : The target compound’s benzothiazole group stabilizes G-quadruplex binding via π-π stacking, while the 3-methylpiperidinyl group optimizes groove interactions .
- Isosteric Replacements : The 2-methylpiperidinyl isomer () shows identical mass but divergent predicted collision cross-sections (CCS: 194.7 Ų for [M+H]⁺ vs. 200.1 Ų for the parent compound), suggesting altered conformational flexibility .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing 3-(1,3-benzothiazol-2-yl)-7-hydroxy-8-[(3-methylpiperidin-1-yl)methyl]-2H-chromen-2-one, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via condensation of 8-formyl-7-hydroxyflavones with substituted benzothiazole precursors under mild acidic conditions (e.g., using 2-aminothiophenol or phenylenediamine derivatives). Reaction optimization includes temperature control (60–65°C), solvent selection (DMF/POCl₃ for Vilsmeier-Haack formylation), and purification via column chromatography (hexane/ethyl acetate gradients). Yield improvements are achieved by adjusting stoichiometry and catalyst loading (e.g., CuSO₄·5H₂O for click chemistry) .
Q. How can spectroscopic techniques (e.g., NMR, MS) be employed to confirm the structural integrity of this compound?
- Methodological Answer :
- 1H/13C NMR : Key signals include aromatic protons (δ 6.8–8.2 ppm) for the benzothiazole and chromenone moieties, a singlet for the methylpiperidinyl group (δ 1.2–2.5 ppm), and hydroxy proton resonance (δ ~5.5 ppm, exchangeable).
- ESI-MS : Molecular ion peaks at m/z 421.15 [M+H]⁺ (monoisotopic mass) and 435.13 [M+Na]⁺ confirm molecular weight .
- X-ray crystallography (if crystalline): Resolves dihedral angles between benzothiazole and chromenone rings (e.g., 6.5–34.0° deviations), validating spatial orientation .
Q. What are the critical physicochemical properties (e.g., solubility, logP) influencing its applicability in biological assays?
- Key Properties :
| Property | Value/Description | Source |
|---|---|---|
| Molecular Weight | 421.515 g/mol | |
| logP (Partition Coeff.) | ~3.2 (predicted) | |
| Solubility | Low in water; soluble in DMSO, DMF |
- Methodological Note : Solubility challenges in aqueous media necessitate DMSO stock solutions (<10 mM) for in vitro assays. LogP optimization via substituent modification (e.g., trifluoromethyl groups) enhances membrane permeability .
Advanced Research Questions
Q. How does the substitution pattern on the benzothiazole and piperidinyl groups affect biological activity?
- Structure-Activity Relationship (SAR) Insights :
- Benzothiazole : Electron-withdrawing groups (e.g., fluoro at C6) enhance antitumor and antiviral activity by improving target binding affinity .
- Piperidinyl Substituents : Methyl groups at C3 of the piperidine ring reduce steric hindrance, favoring interactions with hydrophobic enzyme pockets (e.g., protease inhibition) .
- Chromenone Core : Hydroxy groups at C7 are critical for hydrogen bonding with biological targets (e.g., kinases) .
Q. What strategies resolve contradictions in reported biological activity data across studies?
- Data Contradiction Analysis :
- Source 1 : Antifungal activity (IC₅₀ = 8 µM) reported in benzothiazole-chromenone hybrids .
- Source 2 : Inactive in similar assays due to differences in fungal strain susceptibility .
- Resolution Strategies :
Standardize assay conditions (e.g., pH, incubation time).
Validate target specificity via CRISPR/Cas9 knockouts or competitive binding assays.
Cross-reference with structural analogs to isolate substituent-specific effects .
Q. How can environmental fate studies (e.g., biodegradation, bioaccumulation) be designed for this compound?
- Experimental Design :
- Phase 1 (Lab) : Measure hydrolysis half-life (pH 4–9), photodegradation under UV light, and soil sorption coefficients (Kd) .
- Phase 2 (Ecosystem) : Use mesocosms to track bioaccumulation in aquatic organisms (e.g., Daphnia magna) and trophic transfer .
Methodological Resources
Q. What in silico tools are recommended for predicting drug-likeness and toxicity?
- Tools :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
